振动内酯 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

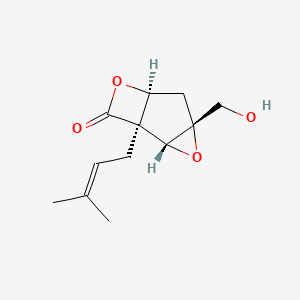

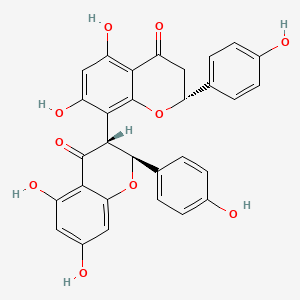

Vibralactone B is a terpenoid chemical compound that belongs to a group of related compounds known as vibralactones . It was first isolated from the Basidiomycete Boreostereum vibrans . Vibralactone B has shown antibacterial activity, significantly inhibiting the growth of E. coli and Pseudomonas aeruginosa .

Synthesis Analysis

The synthesis of Vibralactone B involves a key photochemical valence isomerization of 3-prenyl-pyran-2-one, which forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure that is converted to the natural product through a sequential ring expansion and reduction strategy .Molecular Structure Analysis

The molecular structure of Vibralactone B was established via extensive spectroscopic analyses, specific optical rotation comparison, and Snatzke’s method . The absolute configuration of Vibralactone B was revised by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The biosynthesis of Vibralactone B involves a divergent pathway . All compounds in this pathway share the biosynthetic precursor 3-prenyl-4-hydroxybenzylalcohol . An FAD-binding monooxygenase (VibMO1) from B. vibrans converts prenyl 4-hydroxybenzoate into prenylhydroquinone .科学研究应用

脂肪酶抑制和治疗肥胖的潜力:振动内酯,包括其衍生物如振动内酯 B,已被确定为胰脂肪酶的强抑制剂,胰脂肪酶是脂肪消化的关键酶。这种抑制作用表明在治疗肥胖或相关代谢紊乱方面具有潜在的应用 (Liu et al., 2006).

不寻常的生物合成途径:对振动内酯 B 生物合成的研究揭示了涉及水解酶催化的环化的独特生化途径,突出了天然产物生物合成的复杂性和多样性 (Feng et al., 2020).

酶抑制活性:各种研究报告了振动内酯 B 和相关化合物对脂肪酶和蛋白酶等酶的抑制作用。这种酶抑制对于开发针对肥胖和可能癌症等疾病的药物非常重要 (Bai et al., 2020).

潜在的抗癌特性:虽然一些振动内酯衍生物已显示出对人类癌细胞系的细胞毒性作用,但振动内酯 B 在此背景下的功效和作用机制需要进一步探索 (Jiang et al., 2008).

合成生物学应用:对振动内酯 B 生物合成及其酶机制的研究可以指导在合成生物学中利用这些过程。这可能导致开发新的生物活性化合物和潜在的药物 (Chen et al., 2016).

未来方向

The unique structure and bioactivity of Vibralactone B make it an attractive lead for the development of new drugs. Future research could focus on further elucidating the biosynthetic pathway of Vibralactone B, exploring its mechanism of action, and developing methods for its large-scale production . Additionally, the potential of Vibralactone B as a lead compound for the development of new antibiotics could be explored .

属性

IUPAC Name |

(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVROLINHAPPT-XPXLGCRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)